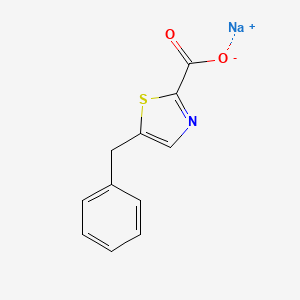
Natrium-5-Benzyl-1,3-thiazol-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-benzyl-1,3-thiazole-2-carboxylate is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a thiazole ring substituted with a benzyl group and a carboxylate group, with sodium as the counterion. This compound is known for its diverse biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Sodium;5-benzyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thiazole derivatives are known to have a broad spectrum of biological activities, indicating that they may influence a variety of biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-benzyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-benzyl-1,3-thiazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-benzyl-1,3-thiazole-2-carboxylic acid+NaOH→Sodium;5-benzyl-1,3-thiazole-2-carboxylate+H2O
Industrial Production Methods: In an industrial setting, the production of Sodium;5-benzyl-1,3-thiazole-2-carboxylate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Sodium;5-benzyl-1,3-thiazole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the carboxylate group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Sodium;5-benzyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
- Sodium;5-methyl-1,3-thiazole-2-carboxylate
- Sodium;5-phenyl-1,3-thiazole-2-carboxylate
- Sodium;5-ethyl-1,3-thiazole-2-carboxylate
These compounds share a similar thiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Sodium;5-benzyl-1,3-thiazole-2-carboxylate is unique due to its benzyl group, which imparts distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
sodium;5-benzyl-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S.Na/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJHDDYRCMXMN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563526.png)

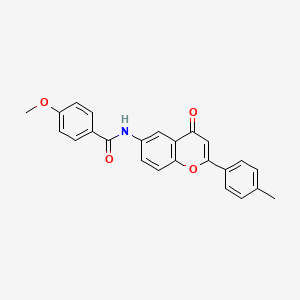
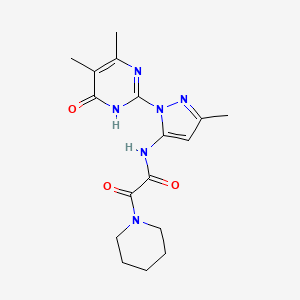
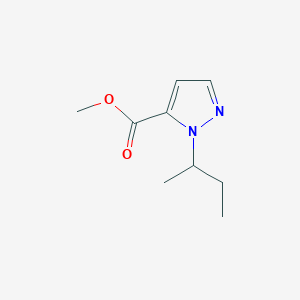
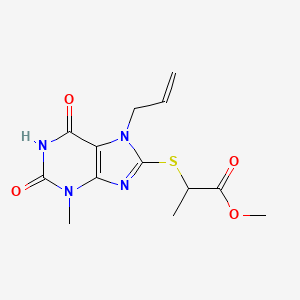
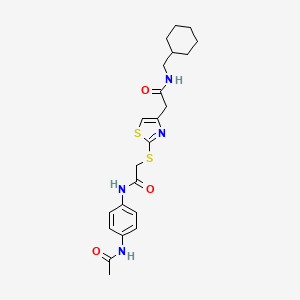
![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
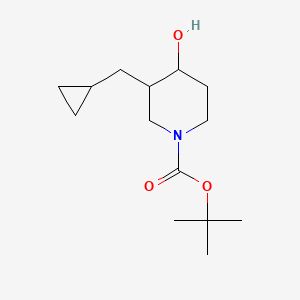
![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2563544.png)
![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)

